molecular formula C13H17BClNO4 B2866125 5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester CAS No. 2377607-14-0

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester

Cat. No.: B2866125
CAS No.: 2377607-14-0
M. Wt: 297.54
InChI Key: DTVZLIQBKIVYAG-UHFFFAOYSA-N
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Description

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester is a chemical compound with the CAS Number: 2377607-14-0 and a molecular weight of 297.55 . It is a valuable building block in organic synthesis .


Chemical Reactions Analysis

Pinacol boronic esters, including this compound, can undergo a variety of chemical reactions. For example, they can be used in the Suzuki–Miyaura coupling . They can also be converted into a broad range of functional groups . A specific reaction involving this compound is the catalytic protodeboronation, paired with a Matteson–CH2– homologation, allowing for formal anti-Markovnikov alkene hydromethylation .

Scientific Research Applications

Phosphorescence Properties

5-Chloro-2-methyl-3-nitrophenylboronic acid, pinacol ester, as an arylboronic ester, demonstrates remarkable phosphorescent properties. These esters show phosphorescence in the solid state at room temperature, a trait typically associated with heavy atoms or carbonyl groups. This unique characteristic could update the understanding of phosphorescent organic molecules (Shoji et al., 2017).

Versatility in Organic Synthesis

Arylboronic esters like this compound are versatile in organic synthesis. For example, they can be used in the formation of alkene-1,1-diboronic esters, demonstrating tolerance to various functional groups, thus showing potential as valuable synthetic intermediates (Matteson & Tripathy, 1974).

Solubility in Organic Solvents

Research on the solubility of phenylboronic acid and its esters, including pinacol esters, in various organic solvents provides valuable data for their application in different chemical processes. The solubility characteristics are essential for the practical use of these compounds in different chemical environments (Leszczyński et al., 2020).

Catalytic and Synthetic Applications

This compound is also significant in catalytic applications. For instance, it is used in enantioselective ortho-C-H cross-coupling, highlighting its role in advanced synthetic chemistry (Laforteza et al., 2015).

Surface Modification and Electrochemical Applications

The compound's use extends to surface modification, such as in the creation of multifunctional thin film surfaces on electrodes. This application is significant in developing advanced materials for electrochemical studies and biosensing (Harper et al., 2009).

Drug Delivery and Hydrolysis Concerns

While not directly related to drug use, it's important to note the considerations regarding the stability of these compounds in water, especially at physiological pH. This aspect is crucial in the context of designing new drugs and drug delivery systems (Achilli et al., 2013).

Properties

IUPAC Name

2-(5-chloro-2-methyl-3-nitrophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BClNO4/c1-8-10(6-9(15)7-11(8)16(17)18)14-19-12(2,3)13(4,5)20-14/h6-7H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTVZLIQBKIVYAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2C)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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